molecular formula C26H26N2 B10916674 4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole

Cat. No.: B10916674
M. Wt: 366.5 g/mol
InChI Key: VXHXCYRUXHIGQJ-UHFFFAOYSA-N
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Description

4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is a complex organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its three methylphenyl groups and a methylbenzyl group, making it a highly substituted pyrazole derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common method includes the condensation of appropriate hydrazines with 1,3-diketones under acidic or basic conditions. The reaction is often carried out in solvents like ethanol or methanol at elevated temperatures to facilitate the formation of the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert ketones or aldehydes present in the compound to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-3,5-dimethylpyrazole: A simpler pyrazole derivative with fewer substituents.

    4-methyl-1-phenyl-3,5-bis(4-methylphenyl)-1H-pyrazole: A closely related compound with similar structural features.

Uniqueness

4-methyl-1-(2-methylbenzyl)-3,5-bis(3-methylphenyl)-1H-pyrazole is unique due to its highly substituted structure, which imparts specific chemical and physical properties. Its multiple aromatic rings and methyl groups contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C26H26N2

Molecular Weight

366.5 g/mol

IUPAC Name

4-methyl-3,5-bis(3-methylphenyl)-1-[(2-methylphenyl)methyl]pyrazole

InChI

InChI=1S/C26H26N2/c1-18-9-7-13-22(15-18)25-21(4)26(23-14-8-10-19(2)16-23)28(27-25)17-24-12-6-5-11-20(24)3/h5-16H,17H2,1-4H3

InChI Key

VXHXCYRUXHIGQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C(=NN2CC3=CC=CC=C3C)C4=CC=CC(=C4)C)C

Origin of Product

United States

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